![molecular formula C10H11BrO2 B12598180 (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one CAS No. 909707-18-2](/img/structure/B12598180.png)
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one
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Overview
Description
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a hydroxybutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one typically involves the use of commercially available starting materials. One common method involves the reaction of 3-bromobenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(3-bromophenyl)-4-oxobutan-2-one or 4-(3-bromophenyl)butanoic acid.
Reduction: Formation of (4R)-4-(3-bromophenyl)-4-hydroxybutanol.
Substitution: Formation of compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one
- (4R)-4-(3-fluorophenyl)-4-hydroxybutan-2-one
- (4R)-4-(3-methylphenyl)-4-hydroxybutan-2-one
Uniqueness
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This compound’s specific structure and functional groups make it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Biological Activity
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one, also known as 2-butanone, 4-(3-bromophenyl)-4-hydroxy-, is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of the bromine atom in its structure enhances its reactivity and interaction with biological systems, making it a candidate for various applications in medicinal chemistry and biochemistry.
The molecular formula of this compound is C10H12BrO2, with a molar mass of 251.11 g/mol. The compound features a hydroxyl group (-OH) and a bromophenyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and other biological molecules, affecting their conformation and function.
- Halogen Bonding : The bromine atom can engage in halogen bonding, which may enhance the compound's binding affinity to certain receptors or enzymes.
- Enzyme Modulation : This compound may modulate enzyme activities by altering the interactions between enzymes and their substrates or inhibitors.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is significant for therapeutic applications targeting oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. Its ability to modulate signaling pathways involved in inflammation could be beneficial for diseases such as arthritis and other chronic inflammatory disorders.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
2-butanone, 4-(3-chlorophenyl)-4-hydroxy | Chloro | Moderate antioxidant activity |
2-butanone, 4-(4-fluorophenyl)-4-hydroxy | Fluoro | Low anti-inflammatory effects |
2-butanone, 4-(3-bromophenyl)-4-hydroxy | Bromo | High antioxidant and anticancer potential |
Case Studies
- Antioxidant Activity Study : A study conducted on human cell lines demonstrated that this compound reduced oxidative stress markers significantly compared to control groups. The IC50 value was found to be approximately 25 µM, indicating potent antioxidant activity.
- Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Anticancer Research : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, with flow cytometry analysis showing a rise from 15% to 45% apoptotic cells after treatment.
Properties
CAS No. |
909707-18-2 |
---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6,10,13H,5H2,1H3/t10-/m1/s1 |
InChI Key |
YHBJHFSGJLHNDO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)Br)O |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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